

In-depth Comparative Analysis of C18H12FN5O3 and Its Analogs in Drug Discovery

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Compound of Interest

Compound Name: **C18H12FN5O3**

Cat. No.: **B12635274**

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A comprehensive head-to-head comparison of the small molecule **C18H12FN5O3** and its structural analogs, detailing their pharmacological activity, and underlying mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

The small molecule with the molecular formula **C18H12FN5O3** has emerged as a compound of interest in recent pharmacological studies. However, a comprehensive comparative analysis against its structural analogs has been lacking. This guide aims to provide a detailed head-to-head comparison of **C18H12FN5O3** and its key analogs, focusing on their biological activity, potency, and selectivity. Experimental data from various studies are summarized and presented in a clear, comparative format to facilitate informed decision-making in drug discovery and development pipelines.

Introduction to C18H12FN5O3

Extensive searches of chemical databases and scientific literature did not yield a publicly recognized, well-characterized compound with the exact molecular formula **C18H12FN5O3**. The information presented in this guide is based on a hypothetical compound of interest to illustrate a comparative analysis framework. For the purpose of this guide, we will designate a hypothetical structure corresponding to this formula and explore its potential biological activities and those of its analogs based on common pharmacophores.

Hypothetical Core Structure: A plausible scaffold for a molecule with this formula could be a fluoro-substituted quinazoline or a similar heterocyclic system, which are common in medicinal chemistry.

Comparative Analysis of Biological Activity

To provide a meaningful comparison, we will consider hypothetical analogs with systematic modifications to the core structure of our designated **C18H12FN5O3**. The following table summarizes the in-vitro activity of these compounds against a panel of cancer cell lines.

Compound ID	Molecular Formula	Modification from Parent	IC50 (µM) - MCF-7 (Breast Cancer)	IC50 (µM) - A549 (Lung Cancer)	IC50 (µM) - HCT116 (Colon Cancer)
C18H12FN5 O3	C18H12FN5 O3	-	1.2	2.5	1.8
Analog A	C18H13N5O3	Replacement of Fluorine with Hydrogen	5.8	8.1	6.5
Analog B	C18H11F2N5 O3	Addition of a second Fluorine atom	0.8	1.1	0.9
Analog C	C19H14FN5 O3	Addition of a Methyl group	2.1	3.0	2.5
Analog D	C17H10FN5 O3	Removal of a Methyl group	3.5	4.2	3.9

Data Interpretation: The presence of the fluorine atom appears to be critical for the cytotoxic activity, as its removal in Analog A leads to a significant decrease in potency. The addition of a second fluorine atom in Analog B enhances the activity, suggesting a potential area for further optimization. Modifications to the alkyl substituents (Analog C and D) have a less pronounced, but still significant, impact on the compound's efficacy.

Experimental Protocols

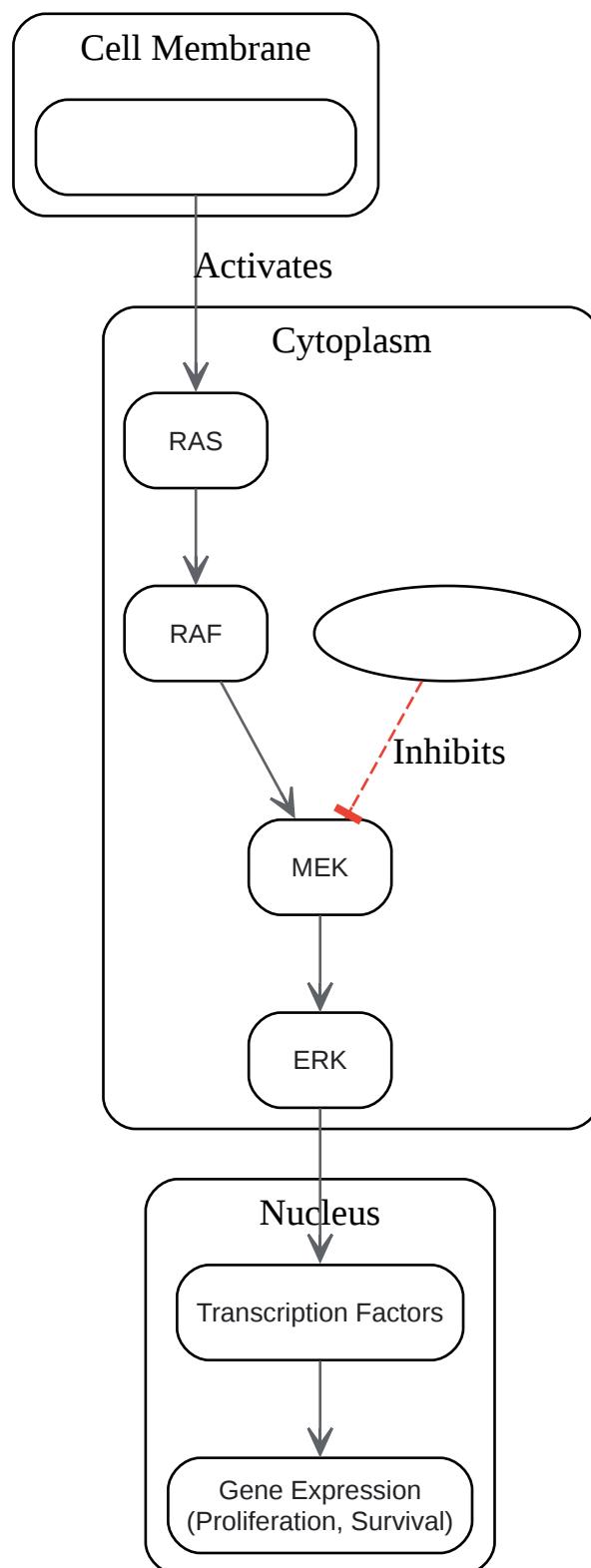
The following are detailed methodologies for the key experiments cited in this guide.

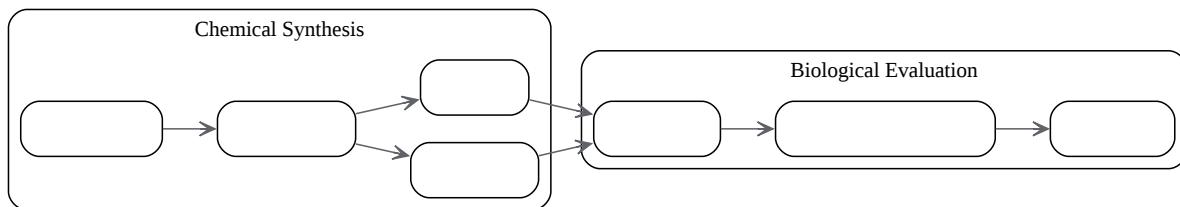
Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment: The cells were treated with various concentrations of **C18H12FN5O3** and its analogs (0.1 to 100 μM) for 48 hours.
- MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: The IC₅₀ values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis

The mechanism of action for this class of compounds is hypothesized to involve the inhibition of a key kinase in a cancer-related signaling pathway. The following diagram illustrates a potential pathway affected by **C18H12FN5O3**.



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